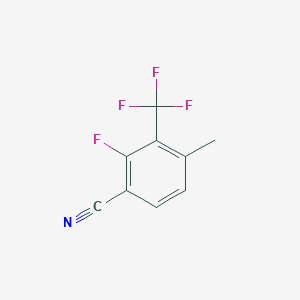

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3F4N . It is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula CF3C6H3(F)CN . The molecular weight of this compound is 189.1097 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.446 (lit.) and a density of 1.358 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Organic Chemistry Applications

Synthesis and Iodination : Dunn et al. (2018) described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile via C–H lithiation and subsequent treatment with iodine under continuous flow conditions, resulting in the formation of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile (Dunn et al., 2018).

C−H···F Interactions : Thalladi et al. (1998) investigated C−H···F interactions in crystalline fluorobenzenes, including compounds similar to 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile, revealing insights into the weak acceptor capabilities of the C−F group (Thalladi et al., 1998).

Materials Science Applications

Fluoromethylation in Photocatalysis : Koike and Akita (2016) discussed the role of fluoromethyl groups, like those in this compound, in photocatalysis, highlighting their importance in synthesizing fluorinated molecules for various applications (Koike & Akita, 2016).

Photoredox-Catalyzed Fluoromethylation : Wang et al. (2019) developed a photoredox-catalyzed hydrotrifluoromethylation method, relevant to compounds like this compound, which could be used for synthesizing δ-fluoromethylated alcohols and amines (Wang et al., 2019).

Pharmaceutical Applications

Synthesis of Antagonists : Li Zhi-yu (2012) synthesized 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, starting from compounds similar to this compound (Li Zhi-yu, 2012).

Synthesis of MDV3100 : Zhang Tong-bin (2012) outlined the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, which is relevant to understanding the applications of this compound in drug synthesis (Zhang Tong-bin, 2012).

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound may be used in chemical synthesis , suggesting that it could interact with a variety of molecular targets depending on the specific reactions it is involved in.

Mode of Action

It is known to participate in chemical reactions as a building block , indicating that it likely interacts with its targets through covalent bonding during synthesis reactions.

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 1358 g/mL . These properties could influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzonitrile. For instance, it is known that the compound is a combustible liquid , suggesting that it could be sensitive to heat and other ignition sources. Additionally, it is toxic if inhaled, harmful if swallowed, and can cause skin and eye irritation , indicating that its handling and use require appropriate safety measures.

Propiedades

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBOBJDNRODHIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C#N)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2923918.png)

![N-[(2E)-3-ethyl-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2923922.png)

![N'-(3-chloro-4-methylphenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2923927.png)

![3-(2-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2923928.png)

![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2923932.png)

![4-[3-(2,2-Difluoromorpholin-4-yl)-3-oxopropoxy]-3-methoxybenzaldehyde](/img/structure/B2923933.png)

![N-(2,4-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B2923935.png)